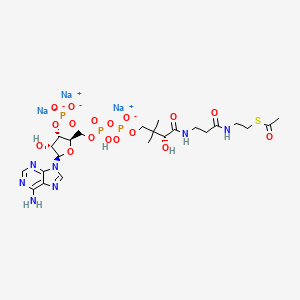

Acetyl Coenzyme A (trisodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyl Coenzyme A (trisodium): is a central metabolic intermediate that plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle and oxidative phosphorylation metabolism. This compound is essential for the synthesis of fatty acids, steroids, and other naturally occurring compounds. It also participates in the post-translational acetylation of proteins, regulating various cellular mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyl Coenzyme A (trisodium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . The compound is stable in neutral and moderately acidic solutions, even at elevated temperatures for short periods. Aqueous solutions at pH 3.5–5 can be heated to 100°C without decomposition .

Industrial Production Methods: Industrial production of Acetyl Coenzyme A (trisodium) involves similar enzymatic synthesis methods, with large-scale purification processes to ensure high purity and yield. The product is often stored at -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl Coenzyme A (trisodium) undergoes various biochemical reactions, including:

Oxidation: It participates in the citric acid cycle, where it is oxidized to produce energy.

Reduction: It can be reduced in certain metabolic pathways.

Substitution: It acts as an acetyl group donor in acetylation reactions.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as citrate synthase and aconitase.

Reduction: Involves enzymes like pyruvate dehydrogenase.

Substitution: Utilizes acetyltransferases for acetylation reactions.

Major Products Formed:

Citric Acid Cycle: Produces carbon dioxide, water, and ATP.

Acetylation Reactions: Results in acetylated proteins and other molecules.

Aplicaciones Científicas De Investigación

Chemistry: Acetyl Coenzyme A (trisodium) is used in studies involving enzymatic reactions and metabolic pathways. It serves as a model compound for understanding coenzyme A derivatives .

Biology: In biological research, it is crucial for studying cellular metabolism, energy production, and regulatory mechanisms. It is also used to investigate the role of acetylation in gene expression and protein function .

Medicine: Acetyl Coenzyme A (trisodium) is studied for its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. It is also used in drug development to target metabolic pathways .

Industry: In the industrial sector, it is used in the production of biochemicals and pharmaceuticals. It is also employed in the synthesis of various natural products and intermediates .

Mecanismo De Acción

Acetyl Coenzyme A (trisodium) exerts its effects by donating acetyl groups to various biochemical reactions. It is a key intermediate in the citric acid cycle, where it delivers the acetyl group to be oxidized for energy production. The compound also plays a role in the acetylation of proteins, influencing gene expression and protein function. Molecular targets include enzymes involved in metabolic pathways, such as citrate synthase and acetyltransferases .

Comparación Con Compuestos Similares

Coenzyme A: A precursor to Acetyl Coenzyme A, involved in similar metabolic pathways.

Succinyl Coenzyme A: Another coenzyme A derivative, participating in the citric acid cycle.

Malonyl Coenzyme A: Involved in fatty acid synthesis.

Uniqueness: Acetyl Coenzyme A (trisodium) is unique due to its central role in both catabolic and anabolic metabolism. It is the sole donor of acetyl groups for acetylation reactions, making it indispensable for various cellular processes .

Propiedades

Fórmula molecular |

C23H35N7Na3O17P3S |

|---|---|

Peso molecular |

875.5 g/mol |

Nombre IUPAC |

trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |

Clave InChI |

CRTIJMBXIFKWCA-JHJDYNLLSA-K |

SMILES isomérico |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

SMILES canónico |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)